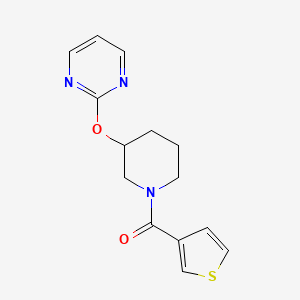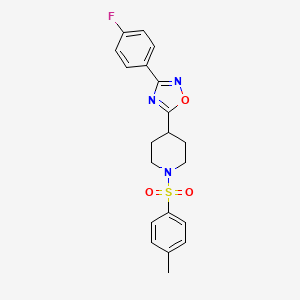
3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole" is a structurally unique molecule that falls within the class of 1,2,4-oxadiazole derivatives. These derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and insecticidal activities. The presence of a fluorophenyl group and a tosylpiperidinyl moiety within the structure of such compounds often contributes to their biological activity and potency.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves multi-step reactions starting from various precursors such as carboxylic acids, hydrazides, and aroyl chlorides. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a fluoroquinazolinylpiperidinyl moiety involves a pharmacophore hybrid approach and is characterized by spectroscopic methods like NMR and HRMS . Similarly, the synthesis of 1,3,4-oxadiazole derivatives with a 3-fluoro-4-methoxyphenyl moiety is achieved through multistep reactions and characterized by spectroscopic methods . These synthetic routes are crucial for the development of compounds with desired biological activities.
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, the structure of a compound with a 4-fluorophenyl oxadiazole moiety was confirmed to belong to the monoclinic system with specific lattice parameters . The precise molecular structure is essential for understanding the compound's interactions with biological targets and for structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives can involve ring-degenerate rearrangements, as seen in the synthesis of 3-amino-5-aryl- and 3-amino-5-polyfluorophenyl-1,2,4-oxadiazoles . These reactions are influenced by factors such as the presence of electron-withdrawing or electron-donating groups on the phenyl ring, which can affect the yield and the equilibrium of the reaction.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, making them potential candidates for drug development. The in silico ADME properties analysis suggests that these compounds have the potential to be developed as oral drug candidates due to their favorable pharmacokinetic profiles .
Aplicaciones Científicas De Investigación
Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. These activities are attributed to the 1,3,4-oxadiazole ring's ability to effectively bind with different enzymes and receptors through numerous weak interactions, demonstrating their significant potential in medicinal chemistry for treating various ailments (Verma et al., 2019).
Significance in Drug Development
The oxadiazole core, particularly 1,3,4-oxadiazole, serves as an important structural subunit in synthetic medicinal chemistry, displaying pharmacological properties across a spectrum of activities such as antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant. These properties underscore the relevance of 1,3,4-oxadiazole derivatives in the development of new drugs, offering insights into rational design strategies for more efficacious and less toxic medicinal agents (Rana et al., 2020).
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have demonstrated promising antimicrobial activity, showing efficacy against a range of microbial pathogens. This includes antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral activities, highlighting their potential as new drugs in combating antimicrobial resistance (Glomb & Świątek, 2021).
Metal-Ion Sensing Applications
The structural features of 1,3,4-oxadiazoles facilitate their use in the development of chemosensors, especially for metal-ion detection. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make these molecules suitable for sensing applications, offering a pathway to innovative solutions in material science and analytical chemistry (Sharma et al., 2022).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-14-2-8-18(9-3-14)28(25,26)24-12-10-16(11-13-24)20-22-19(23-27-20)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQAOOQTPDOVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



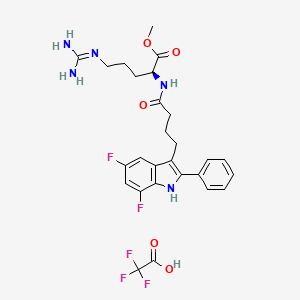
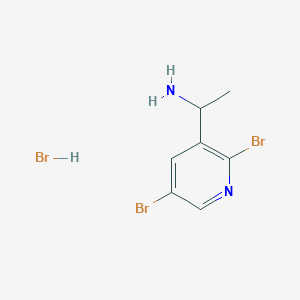

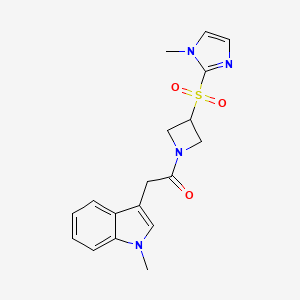


![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)
![N-(4-chlorobenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2519191.png)
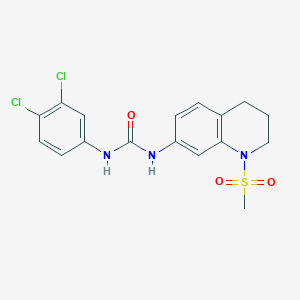
![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)
![1-[5-(Oxiran-2-yl)furan-2-yl]piperidine](/img/structure/B2519197.png)
